molecular formula C8H9IN2O B1441832 5-Iodo-2-(methylamino)benzamide CAS No. 660436-78-2

5-Iodo-2-(methylamino)benzamide

Cat. No.: B1441832
CAS No.: 660436-78-2
M. Wt: 276.07 g/mol
InChI Key: RJXWCNIPSBYLQL-UHFFFAOYSA-N
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Description

5-Iodo-2-(methylamino)benzamide: is an organic compound with the molecular formula C8H10IN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(methylamino)benzamide typically involves the iodination of 2-(methylamino)benzamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5-position of the benzamide ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-(methylamino)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups on the benzamide ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 5-azido-2-(methylamino)benzamide or 5-thiocyanato-2-(methylamino)benzamide can be formed.

    Oxidation Products: Oxidized derivatives such as 5-iodo-2-(methylamino)benzoic acid.

    Reduction Products: Reduced derivatives like 5-iodo-2-(methylamino)benzylamine.

Scientific Research Applications

Chemistry: 5-Iodo-2-(methylamino)benzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions like Suzuki-Miyaura coupling .

Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The iodine atom plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. This interaction can result in the inhibition or activation of certain biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

    2-(Methylamino)benzamide: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    5-Bromo-2-(methylamino)benzamide: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and potency.

    5-Chloro-2-(methylamino)benzamide: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.

Uniqueness: 5-Iodo-2-(methylamino)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-iodo-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXWCNIPSBYLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716537
Record name 5-Iodo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660436-78-2
Record name 5-Iodo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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